molecular formula C12H14ClN3O3S B11538143 1-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide

1-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide

Cat. No.: B11538143
M. Wt: 315.78 g/mol
InChI Key: BYENIONMZQHLLC-UHFFFAOYSA-N
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Description

1-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a pyrazole ring, and a methanesulfonamide moiety

Preparation Methods

The synthesis of 1-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent at a temperature of 50°C and stirred for 3 hours, resulting in the formation of the desired compound . The compound can be further purified and characterized using techniques such as single crystal XRD analysis .

Chemical Reactions Analysis

1-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding sulfonic acids and amines.

Mechanism of Action

The mechanism of action of 1-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it has been shown to interact with amino acids in proteins, resulting in changes in protein function and cellular processes .

Comparison with Similar Compounds

1-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C12H14ClN3O3S

Molecular Weight

315.78 g/mol

IUPAC Name

1-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methanesulfonamide

InChI

InChI=1S/C12H14ClN3O3S/c1-9-11(14-20(18,19)8-13)12(17)16(15(9)2)10-6-4-3-5-7-10/h3-7,14H,8H2,1-2H3

InChI Key

BYENIONMZQHLLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)CCl

Origin of Product

United States

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